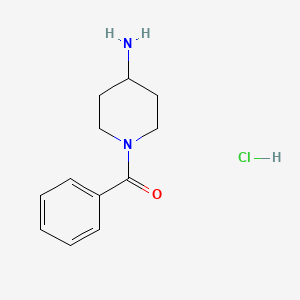

1-Benzoylpiperidin-4-amine hydrochloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

(4-aminopiperidin-1-yl)-phenylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c13-11-6-8-14(9-7-11)12(15)10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPGXFQMWDAUGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915763-91-6 | |

| Record name | 1-benzoylpiperidin-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzoylpiperidin 4 Amine Hydrochloride and Its Derivatives

Acylation of 4-Piperidone (B1582916) Hydrochloride Monohydrate and Subsequent Reactions

The foundational step in many synthetic routes is the attachment of the benzoyl group to the nitrogen atom of the piperidine (B6355638) ring. This is typically achieved through the acylation of 4-piperidone. Since the starting material is often the stable hydrochloride salt, a base is required to liberate the free amine for the reaction to proceed.

The N-acylation of 4-piperidone is a standard nucleophilic acyl substitution reaction. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. To facilitate this, the 4-piperidone hydrochloride monohydrate must first be neutralized. A common approach involves using a tertiary amine base, such as triethylamine (B128534) (Et₃N), in an inert aprotic solvent like dichloromethane (B109758) (DCM). The triethylamine serves a dual purpose: it deprotonates the piperidinium (B107235) hydrochloride to generate the free secondary amine, and it scavenges the hydrochloric acid (HCl) that is formed as a byproduct of the acylation reaction.

The reaction is typically performed by dissolving the 4-piperidone hydrochloride and triethylamine in DCM, followed by the careful, often dropwise, addition of benzoyl chloride, usually at reduced temperatures (e.g., 0 °C) to control the exothermic reaction. After the addition, the mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion. orgsyn.org This process yields N-benzoyl-4-piperidone, a key intermediate for subsequent functionalization. ontosight.aigoogle.com

| Parameter | Condition | Purpose |

| Starting Material | 4-Piperidone Hydrochloride Monohydrate | Piperidine ring source |

| Acylating Agent | Benzoyl Chloride | Source of the benzoyl group |

| Solvent | Dichloromethane (DCM) | Inert reaction medium |

| Base | Triethylamine (Et₃N) | Neutralizes HCl salt and byproduct |

| Temperature | 0 °C to Room Temperature | Controls reaction rate |

Following the reaction, the crude product mixture contains the desired N-benzoyl-4-piperidone, triethylammonium (B8662869) hydrochloride salt, and any unreacted starting materials. A standard workup procedure involves washing the organic layer with water and brine to remove the water-soluble salts. The organic solvent is then removed under reduced pressure.

For further purification, flash column chromatography is a highly effective technique. dovepress.com This method separates compounds based on their polarity. For N-benzoyl-4-piperidone, a silica (B1680970) gel stationary phase is commonly used with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or pentane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). dovepress.com The polarity of the eluent is optimized to achieve good separation between the product and any impurities. The purity of the collected fractions is typically monitored by thin-layer chromatography (TLC).

Multi-Step Synthesis Pathways (e.g., Four-Step Procedures)

The synthesis of 1-benzoylpiperidin-4-amine hydrochloride from readily available starting materials can be outlined as a coherent multi-step process. A logical and efficient pathway can be described in four main steps, starting from 4-piperidone hydrochloride monohydrate.

Neutralization (Free-Basing): The commercially available 4-piperidone hydrochloride monohydrate is first treated with a base (e.g., aqueous sodium hydroxide) and extracted into an organic solvent to yield the free base, 4-piperidone. This step is necessary to activate the nitrogen for the subsequent acylation.

N-Acylation: The free 4-piperidone is reacted with benzoyl chloride in the presence of a base like triethylamine or pyridine (B92270) in a solvent such as DCM. orgsyn.org This step selectively attaches the benzoyl group to the piperidine nitrogen, yielding the key intermediate, 1-benzoyl-4-piperidone. Purification is typically achieved via extraction and/or flash chromatography.

Reductive Amination: The ketone functionality of 1-benzoyl-4-piperidone is converted to a primary amine. This is accomplished in a one-pot reaction using an ammonia (B1221849) source (e.g., ammonium (B1175870) acetate) and a selective reducing agent like sodium cyanoborohydride in methanol. researchgate.netdtic.mil This step forms the free base of the target molecule, 1-benzoylpiperidin-4-amine.

Salt Formation: To obtain the final, stable, and crystalline product, the free base from the previous step is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether or isopropanol). This precipitates the desired this compound salt, which can be isolated by filtration and dried. dtic.mil

This structured four-step synthesis provides a reliable route from a simple precursor to the final hydrochloride salt, with each step involving well-established and high-yielding chemical transformations. syrris.jp

Darzens Reaction for Cyanoepoxide Formation

The Darzens reaction, or glycidic ester condensation, is a classic method for forming epoxides (oxiranes) from a carbonyl compound and an α-haloester in the presence of a base. A modification of this reaction can be proposed for the formation of a cyanoepoxide from a piperidone precursor. This approach involves the reaction of a protected piperidone, such as 1-Benzoyl-4-piperidone, with an α-haloacetonitrile like chloroacetonitrile (B46850).

The reaction mechanism initiates with the deprotonation of the α-carbon of chloroacetonitrile by a strong base, creating a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 1-Benzoyl-4-piperidone. The resulting alkoxide intermediate subsequently undergoes an intramolecular nucleophilic substitution (SN2) reaction, where the oxygen anion displaces the chloride, forming a three-membered epoxide ring. This creates a spirocyclic cyanoepoxide, specifically 1-benzoyl-spiro[piperidine-4,2'-oxiran]-3'-carbonitrile, a highly strained and reactive intermediate.

Table 1: Proposed Darzens-type Reaction for Cyanoepoxide Formation

| Reactant 1 | Reactant 2 | Base | Product |

| 1-Benzoyl-4-piperidone | Chloroacetonitrile | Sodium ethoxide | 1-benzoyl-spiro[piperidine-4,2'-oxiran]-3'-carbonitrile |

Regioselective Ring-Opening to Cyanohydrin

The spiro-cyanoepoxide formed in the previous step is a valuable intermediate for creating a 4-hydroxy-4-cyano piperidine structure, also known as a cyanohydrin. The high ring strain of the epoxide facilitates its ring-opening by various nucleophiles. nih.gov For the synthesis of a cyanohydrin, a common nucleophile is water or a hydroxide (B78521) ion, typically in an acid- or base-catalyzed process.

The regioselectivity of the ring-opening is crucial. In SN2-type reactions driven by strong nucleophiles under basic or neutral conditions, the attack generally occurs at the less sterically hindered carbon atom of the epoxide. youtube.com In the case of the spiro-epoxide, the nucleophile (e.g., hydroxide) would attack the carbon of the epoxide ring that is not the spiro center (C3'). This attack breaks the C-O bond, relieving the ring strain and, after protonation, yielding a vicinal hydroxynitrile. This specific transformation results in the formation of (1-benzoyl-4-hydroxypiperidin-4-yl)acetonitrile.

Alternatively, and more directly, cyanohydrins of piperidones can be synthesized by the direct addition of a cyanide nucleophile to the carbonyl group of the ketone, a reaction analogous to the first step of the Strecker synthesis. This method avoids the formation of the epoxide intermediate altogether.

Table 2: Key Intermediates in Cyanohydrin Synthesis

| Starting Material | Key Reaction | Product |

| 1-Benzoyl-4-piperidone | Addition of HCN/KCN | 1-Benzoyl-4-hydroxy-4-piperidinecarbonitrile |

| 1-benzoyl-spiro[piperidine-4,2'-oxiran]-3'-carbonitrile | Hydrolytic Ring-Opening | (1-benzoyl-4-hydroxypiperidin-4-yl)acetonitrile |

Derivatization from Key Intermediates

From (1-Benzoylpiperidin-4-yl)methyl 4-methylphenylsulphonate

A versatile method for synthesizing a wide range of derivatives involves the use of (1-Benzoylpiperidin-4-yl)methyl 4-methylphenylsulphonate. This key intermediate contains a tosylate group (-OTs), which is an excellent leaving group for nucleophilic substitution reactions.

The synthesis of this tosylate intermediate begins with the corresponding alcohol, (1-Benzoylpiperidin-4-yl)methanol. This alcohol can be prepared via the reduction of N-benzoyl-piperidine-4-carboxylic acid or its ester derivatives. The alcohol is then converted to the tosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction converts the poorly leaving hydroxyl group into a highly reactive tosylate group without altering the stereochemistry at the carbon center.

Once formed, the tosylate is a prime substrate for SN2 reactions. It can react with a diverse array of nucleophiles to generate various derivatives. This allows for the introduction of different functional groups at the 4-methyl position of the piperidine ring.

Table 3: Examples of Derivatization via Nucleophilic Substitution

| Nucleophile (Nu:⁻) | Product |

| Azide (N₃⁻) | (4-(azidomethyl)piperidin-1-yl)(phenyl)methanone |

| Cyanide (CN⁻) | (1-benzoylpiperidin-4-yl)acetonitrile |

| Primary Amine (R-NH₂) | N-((1-benzoylpiperidin-4-yl)methyl)alkan-1-amine |

| Thiolate (RS⁻) | (4-((alkylthio)methyl)piperidin-1-yl)(phenyl)methanone |

From 1-(1-Benzoylpiperidin-4-one)

1-(1-Benzoylpiperidin-4-one) is a cornerstone intermediate for the synthesis of 4-amino substituted piperidine derivatives. The most prominent synthetic route employing this ketone is reductive amination. This reaction is a powerful method for forming carbon-nitrogen bonds.

The process typically involves two steps that can often be performed in a single pot. First, the carbonyl group of 1-(1-Benzoylpiperidin-4-one) is condensed with a primary or secondary amine to form an imine or enamine intermediate, respectively. In the second step, this intermediate is reduced in situ to the corresponding amine. A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective and mild.

This methodology is central to the synthesis of numerous pharmacologically active compounds, including precursors to potent analgesics. For instance, the reaction of 1-benzoyl-4-piperidone with aniline (B41778) under reductive amination conditions directly yields N-phenyl-1-benzoylpiperidin-4-amine.

Table 4: Reductive Amination of 1-(1-Benzoylpiperidin-4-one)

| Amine | Reducing Agent | Product |

| Aniline | NaBH(OAc)₃ | N-phenyl-1-benzoylpiperidin-4-amine |

| Methylamine | NaBH(OAc)₃ | N-methyl-1-benzoylpiperidin-4-amine |

| Ammonia | NaBH₃CN / H₂-Pd/C | 1-Benzoylpiperidin-4-amine |

Synthesis of Substituted Aryloxyethyl Derivatives

Introduction of Oxyethylene Linkers

The synthesis of aryloxyethyl derivatives of 1-benzoylpiperidine (B189436) scaffolds is a key strategy in the development of compounds with specific pharmacological profiles, such as those targeting serotonin (B10506) receptors. researchgate.net This modification involves attaching an aryloxyethyl group, which consists of an aryl ring linked to an ethyl group via an ether oxygen, to a nitrogen atom on the piperidine derivative.

The synthetic route typically starts from an amine precursor, such as (1-benzoylpiperidin-4-yl)methanamine. This precursor can be synthesized from 1-(1-Benzoylpiperidin-4-one) through a multi-step process involving the formation of a nitrile followed by reduction.

The introduction of the oxyethylene linker is achieved via N-alkylation. nih.gov The amine precursor acts as a nucleophile and is reacted with an electrophile containing the desired aryloxyethyl moiety. Current time information in Općina Brdovec, HR. Common electrophiles for this purpose include 2-aryloxyethyl halides (e.g., chlorides or bromides) or 2-aryloxyethyl tosylates. The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction and to facilitate the nucleophilic attack. This synthetic step is crucial for building the final molecular architecture required for biological activity. dea.gov

Table 5: N-Alkylation for Aryloxyethyl Derivative Synthesis

| Amine Precursor | Alkylating Agent | Product |

| (1-benzoylpiperidin-4-yl)methanamine | 1-(2-chloroethoxy)-4-fluorobenzene | (1-benzoylpiperidin-4-yl)-N-(2-(4-fluorophenoxy)ethyl)methanamine |

| (1-benzoylpiperidin-4-yl)methanamine | 2-(pyridin-2-yloxy)ethyl tosylate | N-((1-benzoylpiperidin-4-yl)methyl)-2-(pyridin-2-yloxy)ethan-1-amine |

Nucleophilic Aromatic Substitution of Pyridine Halides

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for synthesizing carbon-nitrogen bonds, particularly in the formation of arylamines from aryl halides. This methodology is highly relevant for the synthesis of derivatives of 1-benzoylpiperidin-4-amine, where the piperidine nitrogen acts as a nucleophile, attacking an electron-deficient pyridine ring and displacing a halide leaving group. The pyridine nucleus is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to nucleophilic attack, especially at the ortho (C2/C6) and para (C4) positions. youtube.compearson.com

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. The nucleophile (e.g., a piperidin-4-amine derivative) attacks the carbon atom bearing the leaving group (halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the ring is restored in the subsequent step by the expulsion of the halide ion. The reactivity of the pyridine halide is influenced by the nature of the halogen, with fluoride (B91410) being the best leaving group, followed by chloride, bromide, and iodide (F > Cl ≈ Br > I). researchgate.net This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and facilitating the initial nucleophilic attack, which is the rate-determining step.

The efficiency of SNAr reactions on pyridine halides can be significantly enhanced by several factors. The presence of additional electron-withdrawing groups on the pyridine ring further activates it towards nucleophilic attack. researchgate.net Moreover, reaction conditions such as the choice of solvent, base, and temperature play a crucial role. For instance, reactions of heteroaryl chlorides with amines can be facilitated in green solvents like water in the presence of potassium fluoride (KF). researchgate.net Microwave irradiation has also been employed to promote these reactions, often leading to higher yields and shorter reaction times, even in the absence of a transition metal catalyst. researchgate.netresearchgate.net

The uncatalyzed SNAr reaction is often a viable and advantageous alternative to transition-metal-catalyzed methods like the Buchwald-Hartwig amination, especially for more reactive halopyridines. researchgate.net It avoids the cost and potential toxicity associated with metal catalysts.

Detailed research findings have demonstrated the successful application of this methodology for the amination of various halopyridines with piperidine and its derivatives. The following tables summarize representative findings from the literature, showcasing the scope and typical conditions for these transformations.

| Pyridine Halide | Amine Nucleophile | Conditions | Yield (%) |

|---|---|---|---|

| 2-Fluoropyridine | Piperidine | KF, Water, 100°C, 24h | 85 |

| 2-Chloropyridine | Piperidine | KF, Water, 100°C, 24h | 10 |

| 2-Fluoropyridine | Morpholine | KF, Water, 100°C, 24h | 98 |

| 2-Chloropyridine | Morpholine | KF, Water, 100°C, 24h | 15 |

| Pyridine Halide | Amine Nucleophile | Conditions | Yield (%) |

|---|---|---|---|

| 2-Bromopyridine | Pyrrolidine | Microwave, 150°C, 10 min | 92 |

| 2-Chloropyridine | Pyrrolidine | Microwave, 150°C, 10 min | 85 |

| 2-Bromopyridine | Piperidine | Microwave, 150°C, 10 min | 88 |

| 3-Bromopyridine | Piperidine | Microwave, 150°C, 10 min | 75 |

These studies underscore that the SNAr reaction is a powerful tool for the synthesis of N-heteroaryl piperidines. For the synthesis of 1-benzoylpiperidin-4-amine derivatives, a suitable precursor such as tert-butyl (1-benzoylpiperidin-4-yl)carbamate could be reacted with an appropriate halopyridine, followed by deprotection, to yield the desired substituted aminopyridine structure. The choice of reaction conditions would depend on the reactivity of the specific pyridine halide used.

Pharmacological Characterization and Target Interaction Studies

Serotonin (B10506) 5-HT1A Receptor Affinity and Selectivity

Derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been identified as potent ligands for the serotonin 5-HT1A receptor. acs.orgnih.gov Research into novel aryloxyethyl derivatives has demonstrated their high affinity and selectivity for this receptor subtype, which is crucial for its potential therapeutic effects. nih.gov

The affinity of these compounds for the 5-HT1A receptor has been quantified using radioligand binding assays. acs.org In these studies, the radioligand [3H]8-OH-DPAT is used to label the 5-HT1A receptors. The ability of the test compounds to displace this radioligand provides a measure of their binding affinity, typically expressed as the Ki (inhibition constant) or pKi (-log Ki) value. acs.org

One study on novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives found that most of the synthesized compounds displayed affinities higher than the parent compound, with pKi values ranging from 8.73 to 10.83. acs.org Notably, derivatives featuring an oxyethylene linker showed subnanomolar affinities (pKi = 10.19–10.83), indicating a very strong interaction with the 5-HT1A receptor. acs.org

| Compound | Modification | pKi |

|---|---|---|

| Parent Compound | - | 8.66 |

| Derivative with Oxyethylene Linker (17) | (3-chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone | 10.19 |

| Pyridin-3-yloxy Derivative (20) | Nitrogen at position 3 of the aryloxy moiety | 8.82 |

| Pyridin-4-yloxy Derivative (21) | Nitrogen at position 4 of the aryloxy moiety | 6.41 |

A critical aspect of the pharmacological characterization of these compounds is their selectivity for the 5-HT1A receptor over other receptor types to minimize off-target effects. Studies have shown that the novel series of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives exhibit high selectivity. nih.gov Specifically, they have demonstrated over 1000-fold selectivity for the 5-HT1A receptor versus noradrenergic α1, dopamine (B1211576) D2, serotonin 5-HT2A, histamine (B1213489) H1, and muscarinic M1 receptors. nih.gov For instance, the lead compound from one study, which had a pKi of 10.19 for the 5-HT1A receptor, showed a pKi of 6.78 for the hERG channel, indicating a more than 1000-fold lower affinity. acs.org Further screening confirmed that at a concentration of 1 μM, none of the tested compounds exceeded 50% of control-specific binding for 5-HT2A, muscarinic M1, and histamine H1 receptors. acs.org

The structure-activity relationship of these compounds has been systematically explored to understand how different chemical modifications influence their binding affinity for the 5-HT1A receptor. The position of the nitrogen atom within a pyridine (B92270) core in the aryloxy moiety was found to be critical. acs.org A gradual decrease in binding affinity was observed when the nitrogen was moved to the 3-position of the pyridine ring (pKi of 8.82), with an unacceptably low binding value for the 4-position derivative (pKi of 6.41). acs.org

Furthermore, substitutions on the aryl ring also played a significant role. For example, a methyl substituent at the 5-position of the aryl ring in one analog resulted in a modest increase in affinity compared to its unsubstituted counterpart. acs.org These findings highlight that specific structural modifications are key to optimizing the binding affinity of these compounds for the 5-HT1A receptor. acs.org

Biased Agonism and Signal Transduction Pathways

Beyond simple binding affinity, research has delved into the functional activity of these compounds, particularly their ability to act as "biased agonists." acs.orgnih.gov This means they can preferentially activate certain intracellular signaling pathways over others upon binding to the 5-HT1A receptor.

A key finding is that these novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives are ERK1/2 phosphorylation-preferring agonists. acs.orgnih.gov In signal transduction assays, these compounds have been shown to robustly stimulate the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). acs.orgnih.gov This particular signaling pathway is believed to be important for the therapeutic effects of 5-HT1A receptor agonists. nih.gov

The functional activity of these compounds has also been assessed by measuring their impact on other second messenger systems. acs.orgnih.gov Assays for cyclic adenosine (B11128) monophosphate (cAMP) inhibition and calcium (Ca2+) mobilization have been conducted to build a comprehensive picture of their signaling profile. acs.orgnih.gov The identification of compounds that preferentially activate the ERK1/2 pathway while having varied effects on cAMP inhibition and Ca2+ mobilization underscores their nature as biased agonists. acs.orgnih.gov

β-Arrestin Recruitment

In the characterization of novel 5-HT1A receptor agonists derived from 1-(1-benzoylpiperidin-4-yl)methanamine, β-arrestin recruitment assays are a critical component of determining a compound's signaling profile. nih.gov These assays measure the ligand-induced translocation of β-arrestin proteins to the activated receptor, a key mechanism in receptor desensitization and an alternative signaling pathway to the classical G-protein cascade.

Research into a series of aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine revealed varied potencies in recruiting β-arrestin. nih.govresearchgate.net For instance, in analogues featuring an oxyethylene linker, pyridine derivatives were generally weaker than their phenyl counterparts in this pathway. The potency of the most active compounds in this assay was comparable to the reference agonist 8-OH-DPAT and higher than that of buspirone. researchgate.net This evaluation is essential for understanding the potential for receptor desensitization and for identifying biased ligands that may offer improved therapeutic profiles.

Table 1: β-Arrestin Recruitment Activity of Selected 1-(1-Benzoylpiperidin-4-yl)methanamine Derivatives Note: Data is illustrative of findings reported in the literature. Efficacy is relative to a standard agonist.

| Compound | Linker/Substitution | Potency (pEC50) | Efficacy (%) |

|---|---|---|---|

| Derivative A | Oxyethylene linker, Phenyl | 7.8 | 95 |

| Derivative B | Oxyethylene linker, Pyridine | 7.2 | 88 |

| 8-OH-DPAT (Reference) | N/A | 7.9 | 100 |

| Buspirone (Reference) | N/A | 6.5 | 70 |

"Signaling Fingerprints" and Functional Selectivity

The concept of "signaling fingerprints" arises from comprehensively profiling a compound across multiple downstream pathways initiated by a single receptor. For 5-HT1A receptor agonists based on the 1-(1-benzoylpiperidin-4-yl)methanamine scaffold, this involves testing not only for β-arrestin recruitment but also for G-protein-mediated pathways such as cAMP inhibition, ERK1/2 phosphorylation, and Ca2+ mobilization. nih.govresearchgate.net

By comparing the potency and efficacy of a compound in each of these distinct signaling assays, a unique "fingerprint" emerges that characterizes its signaling bias. nih.gov Compounds that preferentially activate one pathway over another are known as functionally selective or "biased" agonists. In the study of these derivatives, several compounds were identified as being ERK1/2 phosphorylation-preferring agonists. This functional selectivity is significant because it suggests that the desired therapeutic effects (e.g., antidepressant activity linked to ERK1/2 signaling) could be separated from other effects mediated by different pathways (e.g., those initiated by β-arrestin recruitment), potentially leading to drugs with better efficacy and fewer side effects. nih.gov

Receptor Homology Modeling and Ligand-Receptor Interaction Analysis

To understand the molecular basis of ligand affinity and functional selectivity, computational methods such as receptor homology modeling are employed. In the absence of a crystal structure for the 5-HT1A receptor, a homology model was used to investigate how derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine bind. researchgate.net This model, built using the structure of a related receptor as a template, provides a three-dimensional representation of the receptor's binding pocket, allowing for detailed ligand-receptor interaction analysis through molecular docking simulations. researchgate.netnih.gov

Binding Mode Analysis (e.g., Hydrogen Bonding, CH-π Stacking, Cation-π Interactions)

Docking studies using the 5-HT1A receptor homology model have elucidated the specific molecular interactions that anchor 1-(1-benzoylpiperidin-4-yl)methanamine derivatives in the binding site. researchgate.net The analysis of the binding mode revealed crucial interactions common to many monoaminergic ligands:

Charge-Reinforced Hydrogen Bond: A critical interaction occurs between the protonated central nitrogen atom of the ligand and the carboxyl group of the highly conserved aspartic acid residue, Asp3.32. researchgate.net

CH-π Stacking: The aromatic ring of the ligand (e.g., a pyrimidine (B1678525) or phenyl group) engages in CH-π stacking interactions with a phenylalanine residue, Phe6.52. researchgate.net

These key interactions are fundamental to the high affinity that these compounds exhibit for the 5-HT1A receptor and provide a structural rationale for their activity.

Ligand-Optimized Models and Induced-Fit Techniques

The initial docking-derived ligand-receptor complex serves as a foundational model for the rational design of new, optimized compounds. researchgate.net This approach, a form of ligand-optimized modeling, uses the identified binding mode as a framework to predict how structural modifications to the ligand might enhance affinity or introduce desired properties. By understanding the key interactions, researchers can design novel derivatives intended to fit more perfectly into the receptor's binding site or to form additional favorable contacts. nih.gov While full induced-fit docking—where the receptor model's side chains are allowed to move in response to the ligand—provides a more dynamic picture, the initial static model is invaluable for generating hypotheses and guiding the synthesis of new chemical entities with potentially improved pharmacological profiles. researchgate.net

Other Receptor Interactions and Enzyme Inhibition

Beyond their primary targets, chemical scaffolds are often investigated for their activity at other receptors to explore new therapeutic applications or to identify potential off-target effects.

P2X3 Receptor Antagonism for Anti-Nociceptive Agents

The P2X3 receptor, an ATP-gated ion channel found predominantly on primary afferent neurons, is a key target for the development of novel pain therapeutics (anti-nociceptive agents). nih.gov Antagonism of this receptor can block pain signals, particularly in chronic and neuropathic pain states.

In the search for new P2X3 receptor antagonists, a series of benzimidazole-4,7-dione derivatives were synthesized and evaluated. One of the compounds in this series incorporated the 1-benzoylpiperidin-4-amine moiety. Specifically, the compound 5-((1-Benzoylpiperidin-4-yl)amino)-6-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole-4,7-dione (14c) was synthesized and tested for its ability to block P2X3 receptors. nih.gov This demonstrates the versatility of the 1-benzoylpiperidin-4-amine scaffold, showing its utility as a building block for ligands targeting different receptor classes. The development of such compounds as P2X3 antagonists highlights a potential therapeutic application for derivatives of this scaffold in the management of pain. nih.gov

Table 2: P2X3 Receptor Antagonist Activity Note: Data derived from a study on benzimidazole-4,7-dione derivatives.

| Compound | Target | Activity (IC50) |

|---|---|---|

| 14c | hP2X3 | >1000 nM |

Monoacylglycerol Lipase (MAGL) Inhibition

The 1-benzoylpiperidine (B189436) scaffold, a core component of 1-Benzoylpiperidin-4-amine hydrochloride, has been identified as a promising framework for the development of reversible inhibitors of Monoacylglycerol Lipase (MAGL). mdpi.com MAGL is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govresearchgate.net Inhibition of MAGL leads to increased levels of 2-AG, which can modulate various physiological processes, making MAGL a therapeutic target for several diseases. nih.gov

Research into a class of benzoylpiperidine derivatives has led to the identification of potent and selective reversible MAGL inhibitors. nih.gov Structural optimization of this class of compounds resulted in the discovery of molecules with significant inhibitory activity. For instance, through modifications of the benzoylpiperidine structure, a compound designated as 23 was developed, which demonstrated a high potency as a reversible MAGL inhibitor. nih.gov

Docking studies have provided insights into the interaction of benzoylpiperidine derivatives with the MAGL active site. These studies suggest that the piperidine (B6355638) moiety of this scaffold is directed towards an open cavity of the protein, where it can interact with hydrophobic amino acid residues such as Leu148, Leu213, and Leu241. mdpi.com The carbonyl group of the benzoyl moiety is crucial as it can form hydrogen bonds with the backbone nitrogen atoms of Ala51 and Met123 in the enzyme's active site. mdpi.com

Further investigations into aryl formyl piperidine derivatives, which share the core piperidine structure, have also been conducted to understand their inhibitory mechanism against MAGL through molecular dynamics simulations. nih.gov These studies have highlighted the importance of interactions within specific regions of the enzyme, including the head aromatic ring and carbonyl oxygen, in binding to the inhibitor. nih.gov

The development of reversible MAGL inhibitors is of significant interest, as they may offer a more controlled modulation of the endocannabinoid system compared to irreversible inhibitors. nih.gov The benzoylpiperidine scaffold represents a key chemotype in the pursuit of such therapeutic agents.

Table 1: Inhibitory Activity of a Benzoylpiperidine Derivative against MAGL

| Compound | Target Enzyme | IC50 (nM) | Inhibition Type |

|---|

Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Inhibition

The 1-benzoylpiperidin-4-yl moiety, the core structure of this compound, is a key component of some of the earliest and most well-characterized inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). frontiersin.org NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis, a critical molecule for cellular metabolism and signaling. frontiersin.orgmdpi.com Due to the high demand for NAD+ in cancer cells, NAMPT has emerged as a significant target for anticancer drug development. frontiersin.org

One of the first reported NAMPT inhibitors, FK866, features the (E)-N-[4-(1-benzoylpiperidin-4-yl) butyl]-3-(pyridin-3-yl) acrylamide (B121943) structure. frontiersin.org This compound has been instrumental in understanding the biological consequences of NAMPT inhibition, which include the depletion of NAD+ pools and subsequent effects on cellular energy metabolism. mdpi.com

More recent studies have focused on designing and synthesizing novel NAMPT inhibitors based on the 1-benzoylpiperidin-4-yl scaffold. In one such study, researchers developed close structural analogues and evaluated their inhibitory activities. nih.gov These investigations revealed that modifications to the groups attached to the core benzoylpiperidine structure could significantly impact the potency of NAMPT inhibition. nih.gov

For example, a compound designated as 3a , which incorporates the 1-benzoylpiperidin-4-yl structure, was found to have a considerably stronger inhibitory activity against NAMPT compared to its parent compound and other derivatives. nih.gov The substitution of a piperidine ring for a piperazine (B1678402) ring in a related compound, 3b , resulted in a dramatic decrease in inhibitory activity, highlighting the structural importance of the piperidine moiety for effective NAMPT inhibition. nih.gov These findings underscore the significance of the 1-benzoylpiperidin-4-amine core in the design of potent NAMPT inhibitors. nih.gov The anti-cancer effects of these inhibitors have been confirmed in cell-based assays, where they have been shown to induce cell death in cancer cell lines, an effect that can be rescued by supplementing with the product of the NAMPT reaction, nicotinamide mononucleotide (NMN). nih.gov

Table 2: Inhibitory Activity of 1-Benzoylpiperidin-4-yl Derivatives against NAMPT

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound 1 | NAMPT | 0.52 |

| Compound 3a | NAMPT | 0.11 |

Preclinical Efficacy Studies of 1 Benzoylpiperidin 4 Amine Hydrochloride Derivatives

Antidepressant-like Activity

The antidepressant potential of 1-Benzoylpiperidin-4-amine hydrochloride derivatives has been demonstrated in several well-established in vivo models of depression. These compounds, often designed as serotonin (B10506) 5-HT1A receptor biased agonists, have shown robust effects on behaviors analogous to depressive symptoms in humans.

In the rat Porsolt test , a widely used behavioral despair model, novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives have demonstrated significant antidepressant-like effects. One notable derivative, NLX-204, was found to be highly potent and efficacious, completely eliminating immobility in this test. This suggests a strong potential to counteract behavioral despair, a core symptom of depression.

Similarly, in the forced swim test (FST) in mice, another common screening tool for antidepressants, these derivatives have shown the ability to reduce immobility time. For instance, compound 12a, a novel 1-(1-benzoylpiperidin-4-yl) methanamine derivative, exhibited potential antidepressant-like effects in the FST. The derivative NLX-112 also demonstrated a significant reduction in immobility time in the FST, with a 75% reduction observed at a specific dose.

While direct studies on this compound derivatives in the chronic mild stress (CMS) model are not extensively detailed in the available literature, a closely related cortical 5-hydroxytryptamine 1A receptor biased agonist, NLX-101, has shown rapid-acting antidepressant-like properties in the rat CMS model. This model is considered to have high face and predictive validity for depression, as it induces anhedonia-like symptoms in rodents, which are reversed by chronic antidepressant treatment. The positive results with a related compound suggest that derivatives of this compound may also be effective in this more translationally relevant model.

Table 1: Antidepressant-like Activity of this compound Derivatives in In Vivo Models

| Compound | Animal Model | Key Finding |

|---|---|---|

| NLX-204 | Rat Porsolt Test | Completely eliminated immobility, indicating potent antidepressant-like effects. |

| Compound 12a | Forced Swim Test (mice) | Exhibited potential antidepressant-like effects. |

| NLX-112 | Forced Swim Test (rat) | Produced a 75% reduction in immobility time. |

| NLX-101 (related compound) | Chronic Mild Stress (rat) | Demonstrated rapid-acting antidepressant-like properties. |

A significant limitation of current antidepressant medications is their delayed onset of action. Research into this compound derivatives suggests a potential for more rapid therapeutic effects. The derivative NLX-204 has been described as having rapid-acting antidepressant-like properties. Furthermore, the related 5-HT1A receptor biased agonist, NLX-101, also demonstrated rapid-acting effects in the chronic mild stress model. These findings are particularly significant as they point towards a potential for faster relief for individuals with depressive disorders. The sustained nature of these effects is an area of ongoing investigation.

Antiparkinsonian Activity

Derivatives of this compound have also been evaluated for their potential in treating Parkinson's disease, with a focus on both the motor symptoms of the disease and the side effects of current treatments.

Haloperidol, a typical antipsychotic, induces catalepsy in rodents, a state of motor immobility that is often used as an animal model for the parkinsonian symptom of akinesia. The derivative NLX-112 has been shown to potently and completely reverse haloperidol-induced catalepsy in intact rats. This finding suggests a direct effect on the motor deficits characteristic of Parkinson's disease.

The efficacy of these derivatives has been further demonstrated in more complex models of Parkinson's disease. In the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model, which causes degeneration of dopaminergic neurons similar to that seen in Parkinson's disease, NLX-112 has shown neuroprotective properties. Studies in MPTP-treated mice revealed that NLX-112 attenuated the loss of tyrosine hydroxylase-positive (TH+ve) neurons in the substantia nigra and the density of TH+ve fibers in the striatum.

A significant area of investigation has been the effect of these derivatives on L-DOPA-induced dyskinesia (LID), a common and debilitating side effect of long-term levodopa (B1675098) therapy in Parkinson's disease patients. NLX-112 has demonstrated robust anti-dyskinetic effects in multiple preclinical models, including 6-hydroxydopamine (6-OHDA)-lesioned rats and MPTP-treated marmosets and macaques. dntb.gov.ua In MPTP-treated macaques, NLX-112 significantly and dose-dependently reduced LID levels without compromising the anti-parkinsonian benefits of L-DOPA. dntb.gov.ua

Table 2: Antiparkinsonian Activity of NLX-112

| Animal Model | Condition | Key Finding |

|---|---|---|

| Rat | Haloperidol-induced catalepsy | Potently and completely reversed catalepsy. |

| MPTP-treated mice | Parkinson's disease model | Attenuated the loss of dopaminergic neurons and fibers. |

| 6-OHDA-lesioned rats | L-DOPA-induced dyskinesia | Abolished abnormal involuntary movements. |

| MPTP-treated marmosets and macaques | L-DOPA-induced dyskinesia | Significantly reduced dyskinesia scores without impairing L-DOPA's therapeutic effects. dntb.gov.ua |

Analgesic Activity (e.g., NLX-112)

In addition to its potential in psychiatric and neurodegenerative disorders, the derivative NLX-112 has exhibited promising analgesic properties. In the formalin test in rodents, a model of tonic, persistent pain, NLX-112 demonstrated significant analgesic effects. This suggests that this class of compounds may have therapeutic applications in the management of pain conditions. dntb.gov.ua

Anti-Nociceptive Effects

Derivatives of the piperidine (B6355638) and piperazine (B1678402) core structures have been investigated for their potential as analgesic agents. Research has shown that certain 1,4-substituted piperidine derivatives exhibit notable anti-nociceptive effects. In studies using the tail-flick method in mice, a standard test for pain response, one particular derivative with a bromine atom at the 4-position was identified as the most active agent in its series. internationalscholarsjournals.com The activity of this compound was found to be comparable to that of morphine, a potent opioid analgesic. internationalscholarsjournals.com Further investigation into the mechanism of action for these types of compounds suggests that opioid receptors may play a dominant role in their pain-relieving activity. internationalscholarsjournals.com

Similarly, piperazine derivatives have been explored as candidates for new analgesic and anti-inflammatory drugs. nih.gov One such compound, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008), demonstrated significant anti-nociceptive effects in multiple animal models. In the formalin test, which assesses response to both acute and persistent pain, LQFM-008 reduced the licking time in both the neurogenic and inflammatory phases. nih.gov The compound also increased the latency to thermal stimulus in both the tail flick and hot plate tests, suggesting the involvement of central nervous system mechanisms in its analgesic effect. nih.gov The anti-nociceptive action of LQFM-008 appears to be mediated through the serotonergic pathway. nih.gov Other research into benzylpiperazine derivatives has identified them as σ1 receptor (σ1R) antagonists, which can produce dose-dependent antinociception and anti-allodynic effects in models of inflammatory and neuropathic pain. nih.gov

Antiproliferative Activity in Cancer Cell Lines (e.g., human breast MDA-MB)

The antiproliferative potential of compounds containing a piperazine or piperidine moiety has been evaluated in various cancer cell lines, including the human breast adenocarcinoma line MDA-MB-231. A series of novel 1-benzhydryl-piperazine-based histone deacetylase (HDAC) inhibitors were assessed for their cytotoxic activity. mdpi.com All tested compounds in this series reduced the viability of MDA-MB-231 cells, with some showing significant inhibitory activity at micromolar concentrations. mdpi.com For instance, compound 8b from the series was particularly effective against MDA-MB-231 cells. mdpi.com

Other studies have also identified compounds with potent activity against this cell line. Research on indenopyrimidine-2,5-dione analogs and other heterocyclic systems has shown their ability to inhibit the proliferation of both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) breast cancer cells. nih.gov The data from these studies, particularly the half-maximal inhibitory concentration (IC₅₀), provide a quantitative measure of a compound's efficacy.

| Compound Class | Specific Derivative | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 1-Benzhydryl-piperazine-based HDAC Inhibitor | 6b | MDA-MB-231 | 33.40 | mdpi.com |

| 1-Benzhydryl-piperazine-based HDAC Inhibitor | 7b | MDA-MB-231 | 10.55 | mdpi.com |

| 1-Benzhydryl-piperazine-based HDAC Inhibitor | 8b | MDA-MB-231 | 5.42 | mdpi.com |

| 1-Benzhydryl-piperazine-based HDAC Inhibitor | 9b | MDA-MB-231 | 38.1 | mdpi.com |

| Metal Complex | Complex 1 | MDA-MB-231 | 10.99 | researchgate.net |

Potential for Treatment of Central Nervous System Pathologies

The 1-benzoylpiperidine (B189436) scaffold is a key feature in the development of therapeutic agents for central nervous system (CNS) disorders, including Alzheimer's disease and depression. nih.govresearchgate.net For Alzheimer's disease, which is characterized by cognitive decline linked to cholinergic neuron impairment, research has focused on developing multitargeted ligands that can simultaneously address different aspects of the disease. nih.govresearchgate.netnih.gov

Derivatives of 1-benzoylpiperidine have been synthesized and evaluated as dual-target inhibitors of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine, and the serotonin transporter (SERT). nih.govmdpi.com Some of these compounds exhibited moderate inhibitory activity against AChE. mdpi.com For example, a series of 1-benzoylpiperidine derivatives showed IC₅₀ values against AChE ranging from 28 to 41 µM. mdpi.com Another compound, 21 , displayed a promising polypharmacological profile with good and selective activity against butyrylcholinesterase (BuChE) and SERT. nih.govresearchgate.net

In the context of depression, novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as "biased agonists" of serotonin 5-HT₁ₐ receptors and as serotonin reuptake inhibitors. nih.govnih.gov One lead structure, (3-chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone (17 , NLX-204), showed highly potent and efficacious antidepressant-like activity in preclinical models, completely eliminating immobility in the rat Porsolt test. nih.gov Another derivative, compound 12a , exhibited very strong serotonin reuptake inhibition (IC₅₀ = 8.2 nM) and high affinity for the 5-HT₁ₐ receptor (Ki = 0.069 nM), demonstrating significant potential as an antidepressant agent. nih.gov These findings highlight the versatility of the 1-benzoylpiperidine structure for creating CNS-active agents. nih.govnih.gov

Structure Activity Relationship Sar Studies

Impact of Piperidine (B6355638) Ring Substitutions

The piperidine ring is a prevalent scaffold in pharmaceuticals, valued for its synthetic tractability and its ability to present substituents in defined three-dimensional orientations. researchgate.netpjps.pk Modifications to this core, particularly at the N-1 position, have profound effects on the pharmacological profile of the resulting compounds.

The substitution at the nitrogen atom of the piperidine ring is a critical determinant of activity. The replacement of smaller alkyl groups, such as methyl, with larger aromatic moieties like benzoyl or benzyl (B1604629), significantly alters the compound's properties. The N-benzoyl group, a key feature of the parent compound, is considered a privileged structure in many centrally acting agents. nih.gov It can act as a bioisostere for other groups and its carbonyl oxygen can form crucial hydrogen bond interactions with biological targets. nih.gov

In comparative studies of different N-substituents, N-benzylpiperidine derivatives have often demonstrated high potency. For instance, in a series of tyrosinase inhibitors, benzylpiperidines were found to be considerably more potent than their benzylpiperazine analogues. nih.gov Similarly, extensive SAR studies on N-benzyl analogues of dopamine (B1211576) transporter (DAT) inhibitors revealed that substitutions on the benzyl ring could produce highly potent compounds. nih.gov This suggests that the N-benzyl group effectively positions the molecule for interaction with its target. In contrast, the N-benzoyl moiety provides a more rigid structure that can be crucial for anchoring a ligand at its receptor site. nih.gov The choice between N-benzoyl and N-benzyl thus allows for fine-tuning of a compound's flexibility, basicity, and interaction profile.

| N-Substitution | Key Features | Impact on Activity |

| N-Benzoyl | Rigid structure; Carbonyl group acts as H-bond acceptor. nih.gov | Often crucial for anchoring the ligand to the receptor; considered a privileged pharmacophore. nih.gov |

| N-Benzyl | More flexible than N-benzoyl; allows for varied substitutions on the phenyl ring. nih.govnih.gov | Can lead to highly potent compounds, with activity tunable via substitution on the benzyl ring. nih.govnih.gov |

| N-Methyl | Small, simple alkyl group. | Generally serves as a starting point for optimization; often replaced by larger groups to enhance interactions. |

While substitutions are key to optimizing activity, understanding the role of the core piperidine ring itself is also important. Substituted derivatives of cyclic tertiary amines like piperidine often show markedly different biological and physicochemical properties compared to their unsubstituted counterparts. acs.orgacs.org The process of optimizing a lead compound frequently involves adding functional groups to a simpler, unsubstituted core to build specific interactions with a target. acs.org

In many compound series, the complete removal of functional groups from the piperidine ring leads to a significant loss of potency. This indicates that the unsubstituted scaffold, while providing the basic three-dimensional structure, often lacks the specific interactions necessary for high-affinity binding. The strategic addition of substituents is therefore a crucial method for facilitating systematic evaluations of structure-activity relationships and optimizing biological activity. acs.org

Role of Linker Structure and Distal Aryl Moiety

Connecting the core benzoylpiperidine scaffold to a distal aryl moiety is a linker, the composition and length of which are critical for orienting the two ends of the molecule correctly within the target's binding site.

An oxyethylene linker (—O—CH₂—CH₂—), often part of an aryloxyethyl group, is a common structural motif in ligands targeting central nervous system receptors. nih.gov In a series of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives designed as biased agonists for the 5-HT1A receptor, an aryloxyethyl linker was identified as a key component for conferring the desired signaling profile. nih.gov The ether oxygen and the ethyl chain length appear to provide an optimal distance and geometry for interaction with the receptor.

Studies on related aryloxyethyl piperidine and piperazine (B1678402) derivatives further confirm the importance of this linker. In the development of Kv1.5 potassium channel inhibitors, an aryloxyethyl piperazine structure was a key starting point for optimization. researchgate.netnih.gov Similarly, arylsulfonamide derivatives of (aryloxy)ethyl piperidines have been developed as potent α1-adrenergic receptor antagonists. nih.gov These examples highlight that the oxyethylene unit is a versatile and effective linker for connecting a core amine scaffold to a distal aromatic group, enabling potent interactions across different target classes.

In the development of 5-HT1A biased agonists, a lead compound incorporated a pyridin-2-yloxy moiety as the distal group. nih.gov The placement of the nitrogen atom at the 2-position of the pyridine (B92270) ring was found to be crucial for high affinity and the desired functional activity. Altering the position of the nitrogen (e.g., to the 3- or 4-position) or replacing the pyridine with a non-nitrogenated ring like phenyl often leads to a decrease in potency, underscoring the specific role of the nitrogen atom's location in receptor binding.

| Heterocycle | Nitrogen Position | General Impact on Activity |

| Pyridine | 2-position | Can be optimal for high-affinity binding in specific targets like the 5-HT1A receptor. nih.gov |

| Pyridine | 3- or 4-position | Often results in lower potency compared to the 2-pyridinyl analogue, indicating positional sensitivity. |

| Pyrimidine (B1678525) | 1- and 3-positions | The presence of a second nitrogen atom alters the electronic distribution and hydrogen bonding capacity, which can either enhance or diminish activity depending on the target. |

Substitution Pattern at the Aryloxy Moiety

Substituents on the distal aryloxy ring provide another critical avenue for molecular optimization. The nature, size, and electronic properties of these substituents can modulate binding affinity, selectivity, and pharmacokinetic properties.

In studies of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, various substituents were explored on the distal aryloxy ring. nih.gov It was found that specific substitution patterns were necessary to achieve high potency. For instance, the introduction of halogen atoms like chlorine or fluorine, or small alkyl groups, can enhance binding through hydrophobic or specific halogen-bonding interactions. Research into other classes of compounds with aryloxy moieties has shown similar trends. For example, in a series of 4-aryloxy-phenyl-2-aminothiazoles, a 3,4-dichlorophenoxy group demonstrated potent activity against breast cancer cell lines. nih.gov This highlights that di-substitution with electron-withdrawing groups can be a favorable pattern. The precise position of these substituents (ortho, meta, or para) is also a key factor, often determining the optimal orientation of the molecule within the binding pocket. nih.gov

| Aryloxy Substituent | Position | Effect on Activity (Example) |

| 3,4-Dichloro | Meta, Para | Potent activity observed in some 2-aminothiazole (B372263) series. nih.gov |

| 4-Fluoro | Para | Often used to improve metabolic stability and binding affinity. |

| 2-Methoxy | Ortho | Can influence conformation and provide a hydrogen bond acceptor, leading to high affinity in certain α1-adrenoceptor antagonists. nih.gov |

| Unsubstituted Phenyl | N/A | Often serves as a baseline; substitution is typically required to optimize potency. |

Pyridine-2-yloxy vs. Pyridine-3-yloxy vs. Pyridine-4-yloxy Derivatives

The position of the nitrogen atom within a pyridine ring attached via an ether linkage can profoundly influence the pharmacological profile of 1-benzoylpiperidin-4-amine analogs. While a direct comparative study on the 2-yloxy, 3-yloxy, and 4-yloxy pyridinyl derivatives of the parent compound is not extensively detailed in publicly available literature, SAR studies on closely related piperidine series offer valuable insights.

In many series of neurologically active compounds, the pyridinyl nitrogen's location affects factors such as receptor affinity, selectivity, and pharmacokinetic properties. For instance, in a series of pyridyl-piperazinyl-piperidine derivatives investigated as CXCR3 chemokine antagonists, the substitution pattern on the pyridine ring was a key determinant of activity. nih.gov The basicity and hydrogen bonding capacity of the pyridine nitrogen, which vary with its position, can lead to differential interactions with target receptors.

Generally, the pyridine-2-yloxy moiety allows for potential bidentate chelation with metal ions or specific receptor sites, a property not shared by the 3-yloxy and 4-yloxy isomers. The electronic properties also differ significantly; the nitrogen in the 2- and 4-positions has a more substantial electron-withdrawing effect on the ether oxygen compared to the 3-position. These electronic and steric differences are critical in determining the binding orientation and affinity at the molecular target.

Table 1: Comparative Properties of Pyridine-yloxy Isomers

| Isomer | Key Feature | Potential Impact on Activity |

|---|---|---|

| Pyridine-2-yloxy | Nitrogen adjacent to the ether linkage | Potential for bidentate chelation, altered electronics |

| Pyridine-3-yloxy | Nitrogen meta to the ether linkage | Different electrostatic potential and hydrogen bonding vectors |

| Pyridine-4-yloxy | Nitrogen para to the ether linkage | Strong electronic influence on the ether linkage |

Impact of Methoxy (B1213986), Fluoro, Chloro, and Trifluoromethyl Substituents

The introduction of methoxy, fluoro, chloro, and trifluoromethyl groups onto the benzoyl or other aromatic portions of these molecules has been a common strategy to fine-tune their pharmacological properties.

Methoxy Group: The methoxy group is an electron-donating group that can also act as a hydrogen bond acceptor. Its presence can influence the lipophilicity and metabolic stability of a compound. mdpi.comjksus.org In studies of benzoylpiperidine derivatives, the position of the methoxy group on the benzoyl ring was found to be crucial for activity. For example, a meta-hydroxy group (which could arise from O-demethylation of a methoxy group) on a phenylamidic ring of a benzoylpiperidine derivative showed potent MAGL inhibition. nih.gov The addition of a methoxy group can also impact skin permeability, which is a relevant factor for certain drug applications. nih.govacs.org

Fluoro and Chloro Groups: These halogen substituents are electron-withdrawing and increase lipophilicity. Their small size allows them to act as bioisosteres of hydrogen, often leading to improved binding affinity without significant steric hindrance. In many bioactive compounds, fluorination of a phenyl ring can block metabolic oxidation at that position, thereby enhancing the compound's half-life. The position of these halogens is critical; for instance, in a series of 5-HT2A ligands, a p-fluorobenzoyl piperidine moiety was a key structural feature for potent and selective ligands. mdpi.com

Trifluoromethyl Group: The trifluoromethyl group is a strong electron-withdrawing group with high lipophilicity. mdpi.com It is often used to block metabolism and can significantly alter the electronic properties of an aromatic ring, which can lead to enhanced binding affinity. researchgate.net In some series of TRPV1 antagonists, the replacement of a pyridine ring with a 4-(trifluoromethyl)benzyl group led to improved antagonism. nih.gov However, the large size of the trifluoromethyl group compared to a methyl group can sometimes lead to steric clashes within a binding pocket, and its impact on activity is not always predictable, as seen in studies of p97 inhibitors where a trifluoromethyl-substituted indole (B1671886) was significantly more active than its pentafluorosulfanyl analogue. nih.gov

Table 2: Impact of Substituents on Molecular Properties

| Substituent | Electronic Effect | Impact on Lipophilicity | Key SAR Considerations |

|---|---|---|---|

| Methoxy (-OCH₃) | Electron-donating (by resonance), weakly electron-withdrawing (by induction) | Increases | Hydrogen bond acceptor, can be metabolized |

| Fluoro (-F) | Electron-withdrawing | Increases | Small size, blocks metabolism |

| Chloro (-Cl) | Electron-withdrawing | Increases | Larger than fluoro, can form halogen bonds |

| Trifluoromethyl (-CF₃) | Strongly electron-withdrawing | Significantly increases | Blocks metabolism, potential for steric hindrance |

Stereochemical Considerations and Diastereomer Separation

The synthesis of substituted piperidine derivatives often leads to the formation of stereoisomers, including enantiomers and diastereomers. mdpi.com Since different stereoisomers can have vastly different pharmacological activities and pharmacokinetic profiles, their separation and characterization are crucial.

The functionalization of the piperidine ring can introduce one or more chiral centers, leading to the formation of diastereomers. For instance, the introduction of a substituent at the 3-position of the piperidine ring in 1-benzoylpiperidin-4-amine would create two chiral centers (at C3 and C4), resulting in two pairs of enantiomers (diastereomers of each other).

The separation of these diastereomers is often achieved using chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for both analytical and preparative separation of enantiomers and diastereomers. nih.gov This can be done using chiral stationary phases (CSPs) or by derivatizing the mixture with a chiral resolving agent to form diastereomeric derivatives that can be separated on a non-chiral stationary phase. The development of stereoselective synthetic methods is also a key area of research to control the formation of the desired stereoisomer. nih.govrsc.orgnih.govacs.orgajchem-a.com

Table 3: Methods for Diastereomer Separation

| Method | Principle | Application |

|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase | Analytical and preparative separation of stereoisomers |

| Derivatization | Formation of diastereomeric salts or adducts with a chiral resolving agent | Separation on standard chromatography columns |

| Stereoselective Synthesis | Use of chiral catalysts or auxiliaries to favor the formation of one stereoisomer | Control of stereochemistry during the synthetic process |

Pharmacokinetic and Developability Profiling

In Vitro ADME Properties

The in vitro ADME properties of a compound provide early insights into its potential for oral bioavailability and its metabolic fate in the body.

Permeability is often assessed using the Caco-2 cell monolayer model, which simulates the human intestinal epithelium nih.govnih.gov. Studies on various 4-aminopiperidine (B84694) derivatives have shown a range of permeability values. For instance, in a study of 4-aminopiperidine scaffolds for inhibiting Hepatitis C virus assembly, derivatives were optimized for favorable in vitro ADME properties, including permeability nih.gov. The Parallel Artificial Membrane Permeation Assay (PAMPA) is another method used to predict passive permeability nih.gov.

| Compound Type | Permeability (Papp, 10⁻⁶ cm/s) | Reference |

|---|---|---|

| General Piperidine Derivatives | Variable, often optimized for high permeability | researchgate.netresearchgate.net |

Metabolic stability, typically evaluated in liver microsomes, indicates a compound's susceptibility to metabolism by hepatic enzymes. A longer metabolic half-life (t1/2) is generally desirable. Studies on derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have shown good metabolic stability in human and mouse liver microsomes nih.gov. Similarly, optimization of a 4-aminopiperidine scaffold led to analogs with a metabolic half-life of over 30 minutes in rat liver microsomes nih.gov. In contrast, some modafinil analogs with a piperidine ring showed half-lives of approximately 60 minutes in mouse liver microsomes, indicating good stability, while others were metabolized more rapidly researchgate.net.

| Compound Series | Species | t₁/₂ (min) | Reference |

|---|---|---|---|

| 1-(1-benzoylpiperidin-4-yl) methanamine derivatives | Human/Mouse | Good stability reported | nih.gov |

| 4-Aminopiperidine scaffold derivatives | Rat | > 30 | nih.gov |

| Piperidine analogues of modafinil | Mouse | ~60 | researchgate.net |

Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for drug metabolism. Inhibition of these enzymes, particularly CYP3A4 and CYP2D6, can lead to drug-drug interactions liferaftgroup.org. Studies on 4-aminopiperidine-based drugs have shown that CYP3A4 is a major isoform involved in their metabolism nih.govacs.org. The potential for piperidine-containing compounds to inhibit CYP isoforms varies. For instance, piperine, a natural compound containing a piperidine ring, has been shown to inhibit CYP3A4 nih.gov. It is a common practice in drug discovery to screen for inhibition of these key CYP isoforms to assess the potential for adverse drug interactions researchgate.net.

P-glycoprotein (P-gp) is an efflux transporter that can limit the absorption of drugs by pumping them out of cells. Inhibition of P-gp can enhance the bioavailability of co-administered drugs nih.govmdpi.com. Analogs of piperine have been investigated as P-gp inhibitors to overcome drug resistance in cancer nih.govnih.gov. The potential of 1-Benzoylpiperidin-4-amine hydrochloride to inhibit P-gp would need to be specifically evaluated to understand its impact on drug transport.

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target. High plasma protein binding can limit the free fraction of a drug, potentially reducing its efficacy. Data on the plasma protein binding of this compound is not available, but studies on other piperidine derivatives show a wide range of binding affinities researchgate.net.

In Vivo Pharmacokinetic (PK) Studies

In vivo PK studies in animal models provide essential information about a compound's absorption, distribution, metabolism, and excretion in a whole organism. While no specific in vivo PK data for this compound were found, studies on related benzoylpiperidine derivatives offer some insights.

For example, pharmacokinetic studies in mice of a benzoylpiperidine-based tankyrase inhibitor revealed it to be an orally active antagonist with favorable pharmacokinetic properties nih.gov. Another study on a novel benzoylpiperidine-based stearoyl-CoA desaturase-1 inhibitor demonstrated good oral bioavailability in Zucker fatty rats nih.gov. Furthermore, a pharmacokinetic study of N-benzylpiperidine and 1,3,4-oxadiazole hybrids showed excellent oral absorption characteristics in rats acs.org. An aryl formyl piperidine derivative also showed good oral bioavailability (F = 21.6%) and brain penetration in rats sci-hub.se.

| Compound Type | Species | Key Finding | Reference |

|---|---|---|---|

| Benzoylpiperidine-based TNKS inhibitor | Mice | Orally active with favorable PK properties | nih.gov |

| Benzoylpiperidine-based SCD-1 inhibitor | Rats | Good oral bioavailability | nih.gov |

| N-Benzylpiperidine hybrid | Rats | Excellent oral absorption | acs.org |

| Aryl formyl piperidine derivative | Rats | Oral bioavailability (F) = 21.6% | sci-hub.se |

Oral Availability and Half-Life

| Parameter | Value | Species |

| Oral Bioavailability (%) | Data not available | N/A |

| Half-Life (t½) | Data not available | N/A |

Exposure Levels

Specific details on the exposure levels of this compound following administration in preclinical studies have not been publicly reported.

| Dosing Route | Dose | Cmax | AUC | Species |

| N/A | Data not available | Data not available | Data not available | N/A |

Safety Pharmacology Profiling

Safety pharmacology studies are essential to identify potential adverse effects of a new chemical entity on major physiological systems.

hERG Channel Blockade Assessment

The potential for this compound to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key indicator of potential cardiac arrhythmia risk, has not been detailed in available scientific literature.

| Assay Type | Concentration | % Inhibition |

| Data not available | Data not available | Data not available |

Off-Target Selectivity

A broad in vitro safety pharmacology screening, such as the SafetyScreen44 panel, provides insights into the off-target selectivity of a compound. Specific data for this compound against a panel of receptors, including adrenergic and dopaminergic receptors, is not currently available.

| Target | Binding Affinity (Ki/IC50) | % Inhibition @ Concentration |

| Adrenergic α1A | Data not available | Data not available |

| Adrenergic α2A | Data not available | Data not available |

| Dopaminergic D2S | Data not available | Data not available |

Advanced Research and Future Directions

Development of PET Radiotracers for Brain Imaging

Positron Emission Tomography (PET) is a critical molecular imaging technique for studying pathophysiological changes in the brain, particularly in neurodegenerative diseases like Alzheimer's. frontiersin.org The development of effective PET radiotracers is a major goal in neuroscience research, allowing for the in vivo visualization and quantification of specific molecular targets. frontiersin.orgnih.gov A successful brain PET tracer must possess favorable characteristics, including good brain permeability, low nonspecific binding, and appropriate metabolic properties. upenn.edu

While numerous compounds are being investigated as PET tracers for targets like amyloid-β plaques, tau neurofibrillary tangles, and neuroinflammation, the core structure of 1-benzoylpiperidine (B189436) is relevant to this field. frontiersin.orgnih.govnih.gov For instance, derivatives of related heterocyclic structures are being developed to image targets such as the colony-stimulating factor 1 receptor (CSF1R), an emerging biomarker for neuroinflammation. researchgate.net The synthesis of novel imaging agents often involves conjugating a core molecule to a radionuclide like Carbon-11 or Fluorine-18. nih.govnih.gov Although specific studies detailing 1-Benzoylpiperidin-4-amine hydrochloride itself as a direct PET radiotracer are not prominent, its structural motifs are valuable in the broader strategy of designing novel CNS imaging agents. The challenge remains to create tracers that can selectively bind to targets of interest, such as α-synuclein fibrils in synucleinopathies, without significant off-target binding to other protein aggregates like amyloid-β. upenn.edu

Investigation of New Analogues and Functional Diversification

Significant research has been dedicated to synthesizing and evaluating new analogues based on the 1-(1-benzoylpiperidin-4-yl) scaffold to achieve functional diversification and enhanced therapeutic profiles. By modifying different parts of the core structure, researchers have developed compounds with novel mechanisms of action and improved selectivity for various CNS targets.

One major area of investigation involves creating "biased agonists" of serotonin (B10506) 5-HT1A receptors. acs.orgnih.gov These compounds are designed to preferentially activate specific downstream signaling pathways, such as ERK1/2 phosphorylation, which is associated with therapeutic effects, while avoiding others that may lead to side effects. acs.orgnih.gov A lead structure from this research, (3-chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone (compound 17 or NLX-204), demonstrated high 5-HT1A receptor affinity, robust antidepressant-like activity in animal models, and favorable drug-like properties, including high selectivity, metabolic stability, and good cell penetration. acs.orgnih.gov

Another avenue of functional diversification is the development of dual-target inhibitors. Studies have explored 1-benzoylpiperidine derivatives as inhibitors of both acetylcholinesterase (AChE) and the serotonin transporter (SERT), which could be beneficial for treating the complex symptoms of Alzheimer's disease that include both cognitive decline and depression. nih.govresearchgate.net

The table below summarizes key findings from studies on novel analogues.

| Compound/Series | Target(s) | Key Findings | Potential Application |

| Aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine | 5-HT1A Receptor (Biased Agonist) | Identified ERK1/2 phosphorylation-preferring compounds with high receptor affinity and >1000-fold selectivity over other monoaminergic receptors. acs.orgnih.gov | Depression nih.gov |

| 1-(1-benzoylpiperidin-4-yl) methanamine derivatives | Serotonin Transporter (SERT) and 5-HT1A Receptor | Compound 12a showed potent serotonin reuptake inhibition (IC50 = 8.2 nM) and very high 5-HT1A receptor affinity (Ki = 0.069 nM). nih.gov | Depression nih.gov |

| Functionalized 1-Benzoylpiperidine Derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Compound 19 was identified as a potent AChE inhibitor, while compound 21 showed a polypharmacological profile with activity against BuChE and SERT. nih.gov | Alzheimer's Disease nih.gov |

| DNP–aniline (B41778) hybrids (based on N-benzylpiperidine core) | Acetylcholinesterase (AChE) | Compound 3 exhibited excellent AChE inhibitory activity (IC50 = 4.4 μM) and significant neuroprotective effects against oxidative damage. nih.gov | Alzheimer's Disease nih.gov |

Prodrug Strategies for Enhanced Delivery and Efficacy

A significant challenge in developing CNS drugs is ensuring they can effectively cross the blood-brain barrier (BBB). nih.gov Prodrugs are inactive or less active derivatives of a parent drug molecule that are designed to overcome physicochemical or pharmacokinetic barriers. researchgate.netnih.gov Upon administration, they undergo enzymatic or chemical conversion in the body to release the active parent drug. mdpi.com

For CNS delivery, prodrug strategies often focus on temporarily increasing the lipophilicity of a polar drug to facilitate its diffusion across the BBB. nih.gov Another advanced approach involves designing prodrugs that are recognized and transported across the BBB by specific carrier-mediated transport systems, such as the L-type amino acid transporter 1 (LAT1). nih.gov This can be achieved by conjugating the parent drug to an amino acid or a similar substrate recognized by the transporter. nih.govmdpi.com

The this compound structure contains a primary amine group that is an ideal handle for chemical modification to create prodrugs. For instance, this amine could be linked to a lipophilic promoiety or a substrate for a transporter like LAT1. Such modifications could enhance the molecule's ability to penetrate the brain, where it would then be cleaved by brain-specific enzymes to release the active amine compound, potentially leading to higher efficacy and reduced peripheral side effects. nih.gov

Exploration in Other Neurological Disorders and CNS Functions

The versatility of the piperidine (B6355638) scaffold has prompted its exploration in a variety of neurological and CNS disorders beyond a single application. drugbank.comnih.gov

Alzheimer's Disease: The cholinergic hypothesis of Alzheimer's disease points to a deficit in the neurotransmitter acetylcholine. mdpi.com Consequently, inhibiting acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, is a key therapeutic strategy. nih.gov Derivatives of 1-benzoylpiperidine have been designed and synthesized as potential AChE inhibitors, inspired by the N-benzylpiperidine core of the established anti-Alzheimer's drug donepezil. nih.govnih.gov Some of these novel compounds have shown moderate to potent inhibitory activity against AChE and butyrylcholinesterase (BuChE). nih.gov

Depression: As detailed previously, novel analogues of 1-(1-benzoylpiperidin-4-yl)methanamine have been developed as potent 5-HT1A receptor biased agonists and serotonin reuptake inhibitors, showing significant antidepressant-like effects in preclinical models. acs.orgnih.govnih.gov This line of research suggests a strong potential for this chemical class in treating major depressive disorders.

Parkinson's Disease: Research into Parkinson's disease treatments has explored a wide range of pharmacological targets. While direct studies on 1-benzoylpiperidin-4-amine for Parkinson's are limited, related aminopyridine structures have been investigated. For example, 4-Aminopyridine has demonstrated neuroprotective effects in a mouse model of Parkinson's disease by reducing oxidative stress and apoptosis of dopaminergic neurons. nih.gov This suggests that the broader class of piperidine and pyridine (B92270) amines may have therapeutic potential worth exploring in neurodegenerative conditions like Parkinson's. mdpi.com

Psychotic Disorders: The piperidine core is present in various CNS agents. nih.gov Research into related structures has identified compounds with antipsychotic-like properties. For instance, a novel 5-HT2A receptor inverse agonist, ACP-103, which contains a piperidine moiety, showed a pharmacological profile consistent with utility as an antipsychotic agent. nih.gov This indicates that with appropriate functionalization, the piperidine scaffold can be tailored to modulate dopaminergic and serotonergic systems implicated in psychosis.

Therapeutic Potential as Drug Candidates